Molecular weight and formula of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine
Molecular weight and formula of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine
Executive Summary
(S)-1-benzyl-3-(2-bromoethyl)pyrrolidine is a specialized chiral heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically dopamine and serotonin receptor subtypes. As a functionalized pyrrolidine scaffold, it offers a versatile "warhead" (the bromoethyl group) for alkylation reactions while maintaining a defined stereochemical configuration at the C3 position. This guide details its physicochemical properties, synthetic pathways, and handling protocols for medicinal chemistry applications.[1]
Physicochemical Specifications
| Property | Specification |
| Chemical Name | (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine |
| Molecular Formula | C₁₃H₁₈BrN |
| Molecular Weight | 268.20 g/mol |
| Chiral Center | C3 (S-configuration) |
| Physical State | Viscous oil (free base); Solid (Hydrobromide salt) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol |
| Stability | Sensitive to light and moisture; store under inert gas (Ar/N₂) |
| CAS Number | Not widely listed as a commodity chemical; often prepared in situ.[2][3][4] |
Elemental Analysis (Calculated)
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Carbon: 58.22%
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Hydrogen: 6.77%
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Bromine: 29.79%
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Nitrogen: 5.22%
Synthetic Methodology
The synthesis of (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine typically proceeds via the reduction of a pyrrolidine-3-acetic acid precursor followed by the conversion of the resulting alcohol to an alkyl bromide. The Appel reaction is the preferred method for the final step to ensure high yields and mild conditions, minimizing the risk of racemization or elimination.
Reaction Scheme
The following diagram illustrates the standard synthetic workflow from the commercially available (S)-1-benzylpyrrolidine-3-carboxylic acid homologue.
Detailed Protocol
Step 1: Reduction to Alcohol
Precursor: (S)-1-benzylpyrrolidine-3-acetic acid (or its methyl ester).
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Setup: Charge a flame-dried flask with anhydrous THF and Lithium Aluminum Hydride (LiAlH₄, 2.0 equiv) under argon.
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Addition: Cool to 0°C. Add the precursor dissolved in THF dropwise to control the exotherm.
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Reaction: Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (MeOH/DCM) for the disappearance of the starting material.
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Workup: Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter the granular aluminum salts through a celite pad.
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Isolation: Concentrate the filtrate to yield (S)-1-benzyl-3-(2-hydroxyethyl)pyrrolidine as a colorless to pale yellow oil. Yields are typically >90%.
Step 2: Appel Bromination (Alcohol to Bromide)
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Setup: Dissolve the alcohol intermediate (1.0 equiv) and Carbon Tetrabromide (CBr₄, 1.2 equiv) in anhydrous Dichloromethane (DCM) at 0°C.
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Addition: Add Triphenylphosphine (PPh₃, 1.2 equiv) portion-wise. The solution will turn slightly yellow.
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Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours.
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Purification: Concentrate the solvent. Triturate the residue with diethyl ether/hexane to precipitate Triphenylphosphine oxide (Ph₃P=O). Filter off the solid.
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Flash Chromatography: Purify the filtrate on silica gel (Hexane/EtOAc gradient) to isolate the target (S)-1-benzyl-3-(2-bromoethyl)pyrrolidine .
Note on Stability: The free base is prone to cyclization (quaternization) upon prolonged storage. It is recommended to convert it to the hydrobromide (HBr) or hydrochloride (HCl) salt for long-term storage by treating the ethereal solution with the respective anhydrous acid.
Quality Control & Characterization
To validate the identity and purity of the synthesized compound, the following NMR diagnostic peaks should be observed.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.20 – 7.40 | Multiplet (5H) | Benzyl aromatic protons |
| 3.60 | Singlet (2H) | Benzylic -CH₂-N | |
| 3.45 | Triplet (2H) | -CH₂-CH₂ -Br (Target methylene) | |
| 2.50 – 2.90 | Multiplet | Pyrrolidine ring protons (α-to-N) | |
| 1.80 – 2.00 | Multiplet | Side chain -CH₂ -CH₂-Br | |
| ¹³C NMR | ~32.0 | Signal | -CH₂-Br Carbon |
| ~60.0 | Signal | Benzylic Carbon |
Mass Spectrometry (ESI+): Expect a characteristic doublet pattern for the [M+H]⁺ ion due to the ⁷⁹Br/⁸¹Br isotopes (approx. ratio 1:1) at m/z 268 and 270.
Applications in Drug Discovery
This molecule serves as a critical "linker" scaffold.[9] The 2-bromoethyl group acts as an electrophile, allowing the attachment of various pharmacophores to the chiral pyrrolidine core.
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Dopamine Antagonists: Used in the synthesis of benzamide derivatives similar to raclopride or sulpiride analogues, where the pyrrolidine ring mimics the aliphatic amine chain of endogenous ligands.
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Sigma Receptor Ligands: The benzyl-pyrrolidine motif is a privileged structure for Sigma-1 receptor binding affinity.
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Cyclization Precursor: Can undergo intramolecular cyclization to form bicyclic azabicyclo[3.2.1]octane systems under basic conditions.
Safety and Handling
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Alkylating Agent: As a primary alkyl bromide, this compound is a potent alkylating agent. Wear double nitrile gloves and work in a fume hood to avoid inhalation or skin contact.
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Lachrymator: Benzyl amines and their halide derivatives can be irritating to mucous membranes.
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Disposal: Quench excess alkylating potential with an amine-based waste stream or specific hazardous waste disposal protocols for halogenated organics.
References
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Appel Reaction Mechanism: Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975. Link
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Pyrrolidine Synthesis: Sweeney, J. B., et al. "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation."[10] iScience, 2018.[10]
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General Alkyl Bromide Synthesis: "Alkyl and Alkylene Bromides." Organic Syntheses, Coll. Vol. 1, p. 25.
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Chiral Pyrrolidine Precursors: "Synthesis of (S)-1-Benzyl-3-pyrrolidinol." GuideChem Technical Data.
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- 6. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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